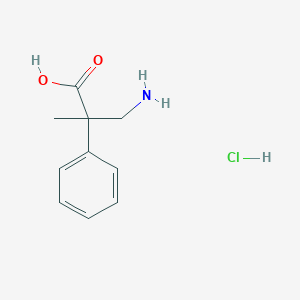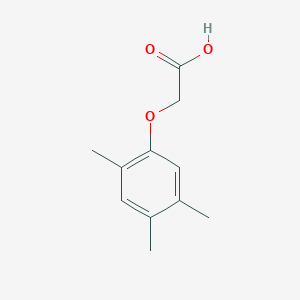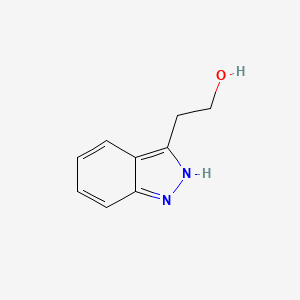
2-(1H-Indazol-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Indazol-3-yl)ethanol is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indazol-3-yl)ethanol typically involves the formation of the indazole ring followed by the introduction of the ethanol group. One common method involves the cyclization of o-aminobenzyl alcohol with hydrazine under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as copper(II) acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Indazol-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indazole derivative with a reduced side chain.
Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: 2-(1H-Indazol-3-yl)acetaldehyde or 2-(1H-Indazol-3-yl)acetic acid.
Reduction: 2-(1H-Indazol-3-yl)ethane.
Substitution: Various substituted indazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(1H-Indazol-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Mecanismo De Acción
The mechanism of action of 2-(1H-Indazol-3-yl)ethanol is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, indazole derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological activities . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
2-(1H-Indazol-3-yl)ethanol can be compared with other indazole derivatives such as:
1H-Indazole-3-carboxylic acid: Known for its anti-inflammatory and anticancer properties.
1H-Indazole-3-carboxamide: Studied for its potential antineoplastic activity.
1H-Indazole-3-amine: Investigated for its antitumor activity.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2-(2H-indazol-3-yl)ethanol |
InChI |
InChI=1S/C9H10N2O/c12-6-5-9-7-3-1-2-4-8(7)10-11-9/h1-4,12H,5-6H2,(H,10,11) |
Clave InChI |
FUXGCNHSOSDVCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NN=C2C=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



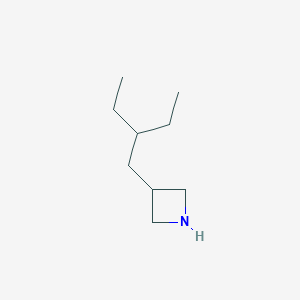
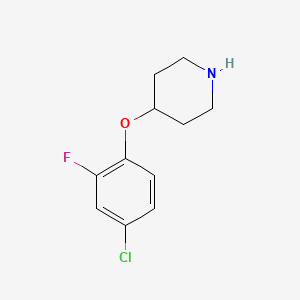
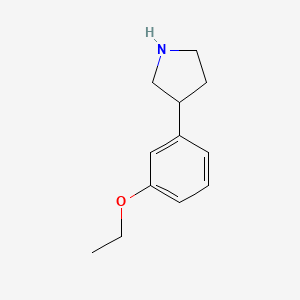
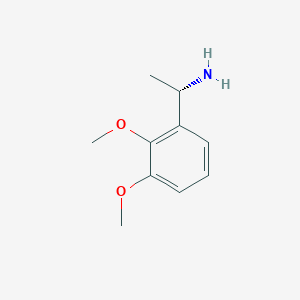
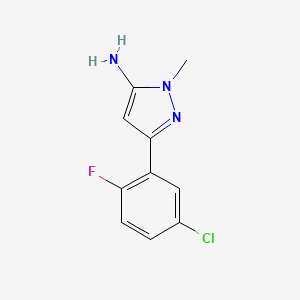
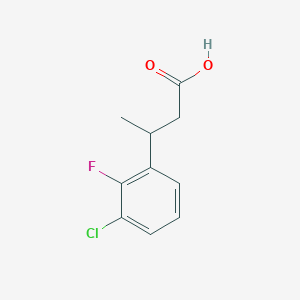

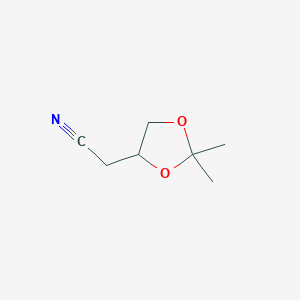
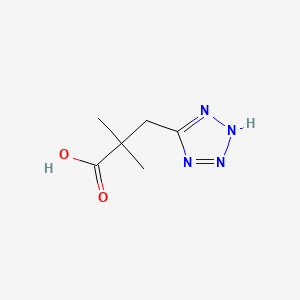
![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide](/img/structure/B15323940.png)
